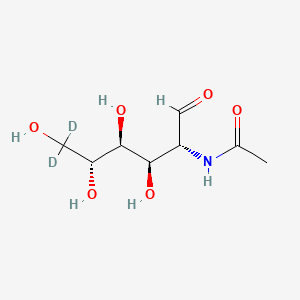
N-Acetyl-D-glucosamine-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D-glucosamine-d2 is a deuterated derivative of N-acetyl-D-glucosamine, an amino sugar and a derivative of glucose. This compound is significant in various biological systems and has applications in multiple fields, including medicine, biology, and industry. The deuterium labeling in this compound makes it particularly useful in research involving metabolic studies and tracing biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-D-glucosamine-d2 can be synthesized through the acetylation of D-glucosamine with acetic anhydride in the presence of a deuterated solvent. The reaction typically involves the following steps:
Dissolution: D-glucosamine is dissolved in a deuterated solvent such as deuterium oxide (D2O).
Acetylation: Acetic anhydride is added to the solution, and the mixture is stirred at room temperature.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound often involves the enzymatic hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The process includes:
Extraction: Chitin is extracted from crustacean shells.
Hydrolysis: Chitin is hydrolyzed using chitinase enzymes to produce N-acetyl-D-glucosamine.
Deuteration: The N-acetyl-D-glucosamine is then subjected to deuteration using deuterated reagents to produce this compound.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-glucosamine-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce N-acetyl-D-glucosaminic acid.
Reduction: Reduction reactions can convert it to N-acetyl-D-glucosamine alcohol.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: N-acetyl-D-glucosaminic acid.
Reduction: N-acetyl-D-glucosamine alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-D-glucosamine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the metabolism of amino sugars and their role in cellular processes.
Medicine: Used in research related to osteoarthritis and other joint disorders due to its role in cartilage formation.
Industry: Employed in the production of biocompatible materials and as a precursor for various biochemical compounds.
Mechanism of Action
N-Acetyl-D-glucosamine-d2 exerts its effects by participating in the synthesis of glycosaminoglycans and proteoglycans, which are essential components of the extracellular matrix in connective tissues. It acts as a substrate for enzymes involved in the biosynthesis of these macromolecules, thereby promoting the formation and repair of cartilage and other tissues.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-glucosamine: The non-deuterated form, widely used in similar applications.
D-Glucosamine: Another amino sugar, used in the treatment of osteoarthritis.
Chitin: A natural polymer composed of N-acetyl-D-glucosamine units, used in various industrial applications.
Uniqueness
N-Acetyl-D-glucosamine-d2 is unique due to its deuterium labeling, which makes it particularly useful in research involving metabolic tracing and studies of biochemical pathways. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing for precise tracking of the compound’s metabolic fate.
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-6,6-dideuterio-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i3D2 |
InChI Key |
MBLBDJOUHNCFQT-WJCKZEAWSA-N |
Isomeric SMILES |
[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


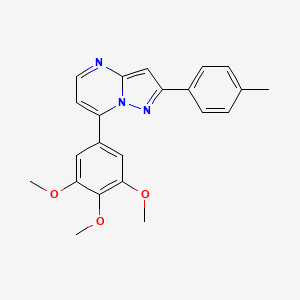

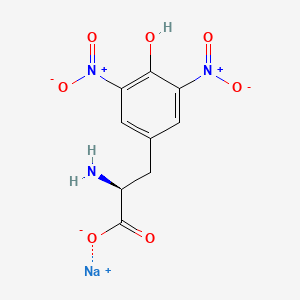
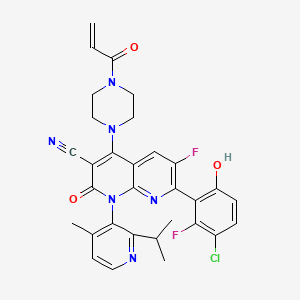
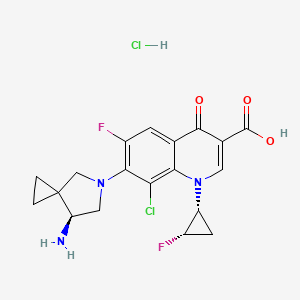
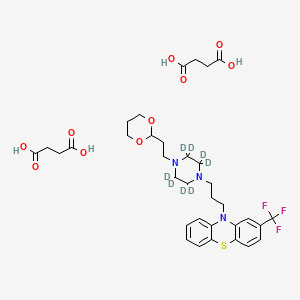

![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
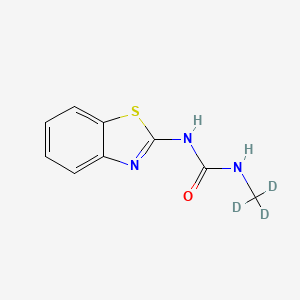
![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)
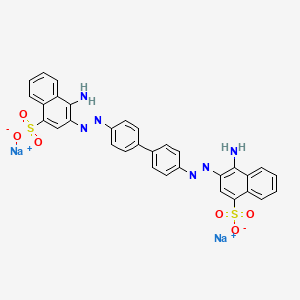
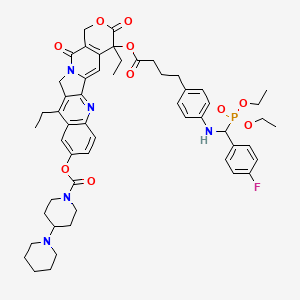
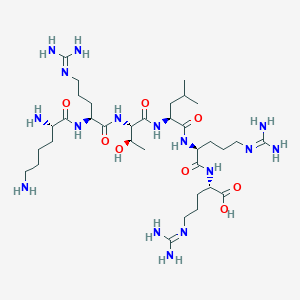
![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)
